molecular formula C12H8F3NO3 B11852061 2-(4-Oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid

2-(4-Oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid

Cat. No.: B11852061
M. Wt: 271.19 g/mol
InChI Key: OPUYGZWFAOQEHF-UHFFFAOYSA-N
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Description

2-(4-Oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid is a quinoline derivative characterized by the presence of a trifluoromethyl group at the 6-position and an acetic acid moiety at the 1-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. For this compound, the Friedländer synthesis is often preferred due to its efficiency.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core, particularly at the 2- and 3-positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride are employed.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides are used under various conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating infections and cancer.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or interfere with cellular processes, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase or topoisomerase, leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    4-Oxoquinoline-3-carboxylic acid: Another quinoline derivative with similar biological activities.

    6-Trifluoromethylquinoline: Shares the trifluoromethyl group but lacks the acetic acid moiety.

    Quinoline-2-carboxylic acid: Similar structure but with different substitution patterns.

Uniqueness

2-(4-Oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid is unique due to the combination of the trifluoromethyl group and the acetic acid moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in medicinal chemistry and its efficacy in various biological applications.

Properties

Molecular Formula

C12H8F3NO3

Molecular Weight

271.19 g/mol

IUPAC Name

2-[4-oxo-6-(trifluoromethyl)quinolin-1-yl]acetic acid

InChI

InChI=1S/C12H8F3NO3/c13-12(14,15)7-1-2-9-8(5-7)10(17)3-4-16(9)6-11(18)19/h1-5H,6H2,(H,18,19)

InChI Key

OPUYGZWFAOQEHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=O)C=CN2CC(=O)O

Origin of Product

United States

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